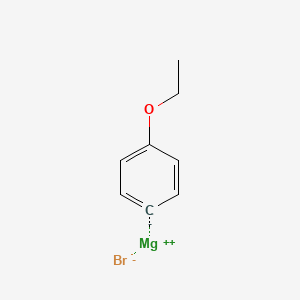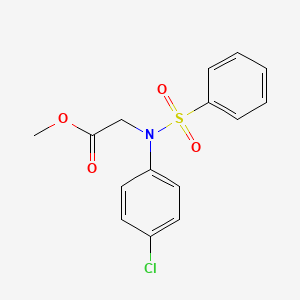
2-Bromo-1-nitronaphthalene
Descripción general
Descripción
2-Bromo-1-nitronaphthalene is an organic compound . It is a derivative of naphthalene, which is a polycyclic aromatic hydrocarbon with two fused benzene rings . The bromo and nitro functional groups in this compound make it a valuable compound in organic synthesis .
Synthesis Analysis
The synthesis of this compound could potentially be achieved through the nitration of naphthalene to produce 1-nitronaphthalene, followed by a bromination reaction . The nitration of naphthalene can be performed using a classical nitrating mixture in 1,4-dioxane . The bromination of naphthalene can be achieved under various conditions .Molecular Structure Analysis
The molecular formula of this compound is C10H6BrNO2 . This indicates that the compound contains 10 carbon atoms, 6 hydrogen atoms, 1 bromine atom, 1 nitrogen atom, and 2 oxygen atoms .Chemical Reactions Analysis
The nitration of naphthalene is a typical aromatic electrophilic substitution reaction . The electrophile is the nitronium ion generated by the interaction . The bromination of naphthalene can also be achieved under various conditions .Aplicaciones Científicas De Investigación
Battery Technology
2-Bromo-1-nitronaphthalene, along with other nitronaphthalenes, has been investigated for use in battery technology. Specifically, 1-nitronaphthalene was studied as a cathode material for magnesium reserve batteries, where it acted as a depolarizer in combination with a high-energy magnesium anode (Thirunakaran et al., 1996).
Atmospheric Chemistry
Research into nitronaphthalenes includes their role in atmospheric chemistry. Studies have modeled the formation, decay, and partitioning of nitronaphthalenes, including 1- and 2-nitronaphthalene, in the atmosphere. These models simulate their formation and decay in regional air masses, providing insights into their environmental impact (Feilberg et al., 1999).
Photochemistry
The photochemistry of nitronaphthalenes has been extensively studied. This includes research on the photochemical reactions of 1-nitronaphthalene in aqueous solutions, exploring the potential formation of reactive oxygen species and radical anions under various conditions (Brigante et al., 2010).
Synthetic Chemistry
In synthetic chemistry, 1-alkoxy-2-nitronaphthalene has been utilized for nucleophilic aromatic substitution reactions. This has led to the development of methods for the synthesis of 2-nitro-1,1'-binaphthyls, highlighting its utility in organic synthesis (Hattori et al., 2002).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2-bromo-1-nitronaphthalene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6BrNO2/c11-9-6-5-7-3-1-2-4-8(7)10(9)12(13)14/h1-6H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBABEHDRJFHMEU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2[N+](=O)[O-])Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



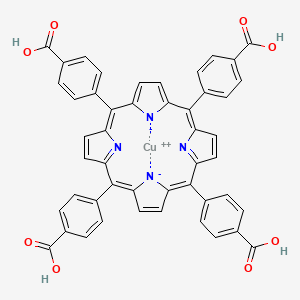
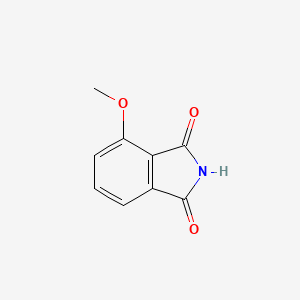
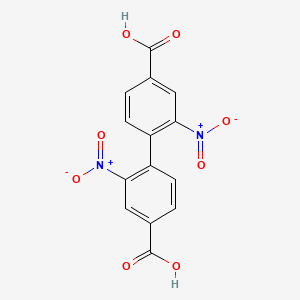

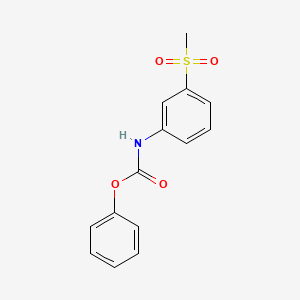
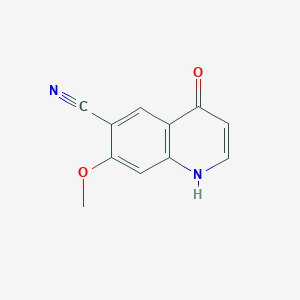

![3-Methyl-4-[2-(1-piperidinyl)ethoxy]phenylamine](/img/structure/B3136505.png)
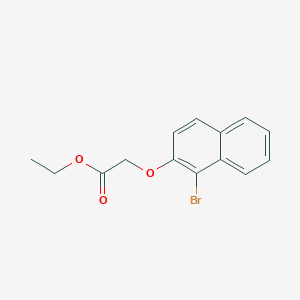
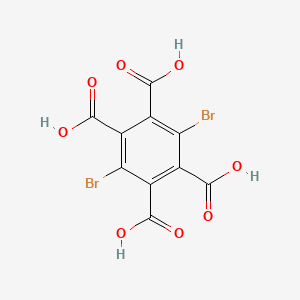
![2-[(1h-Imidazol-1-yl)methyl]phenol](/img/structure/B3136528.png)
